
cis-2-Methyl-3-quinuclidyl cyclopentyl(cis-3-methyl-1-butenyl)glycolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-2-Methyl-3-quinuclidyl cyclopentyl(cis-3-methyl-1-butenyl)glycolate is a complex organic compound with a unique structure that includes quinuclidine, cyclopentyl, and glycolate moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-Methyl-3-quinuclidyl cyclopentyl(cis-3-methyl-1-butenyl)glycolate involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the quinuclidine ring: This can be achieved through a series of cyclization reactions.
Introduction of the cyclopentyl group: This step often involves the use of cyclopentanol derivatives under specific reaction conditions.
Attachment of the glycolate moiety: This is usually done through esterification reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
cis-2-Methyl-3-quinuclidyl cyclopentyl(cis-3-methyl-1-butenyl)glycolate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinuclidine nitrogen or the glycolate ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new esters or amides.
Aplicaciones Científicas De Investigación
cis-2-Methyl-3-quinuclidyl cyclopentyl(cis-3-methyl-1-butenyl)glycolate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for certain receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of cis-2-Methyl-3-quinuclidyl cyclopentyl(cis-3-methyl-1-butenyl)glycolate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
cis-Jasmone: A structurally related compound with similar cyclopentyl and alkene groups.
cis-2-Methylcyclopentanol: Shares the cyclopentyl and methyl groups but differs in the functional groups attached.
Uniqueness
cis-2-Methyl-3-quinuclidyl cyclopentyl(cis-3-methyl-1-butenyl)glycolate is unique due to its combination of quinuclidine, cyclopentyl, and glycolate moieties, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C20H33NO3 |
|---|---|
Peso molecular |
335.5 g/mol |
Nombre IUPAC |
(2-methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-cyclopentyl-2-hydroxy-5-methylhex-3-enoate |
InChI |
InChI=1S/C20H33NO3/c1-14(2)8-11-20(23,17-6-4-5-7-17)19(22)24-18-15(3)21-12-9-16(18)10-13-21/h8,11,14-18,23H,4-7,9-10,12-13H2,1-3H3 |
Clave InChI |
JSRXQRPRQDRKGB-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C2CCN1CC2)OC(=O)C(C=CC(C)C)(C3CCCC3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


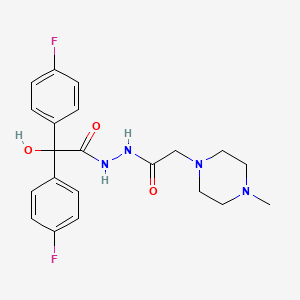

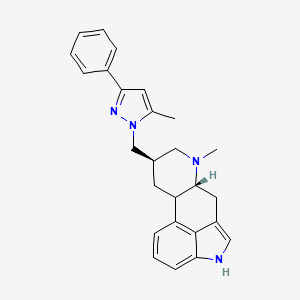


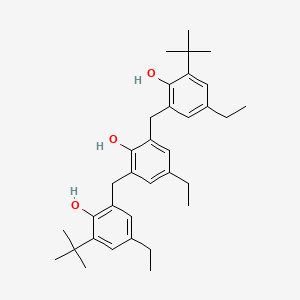
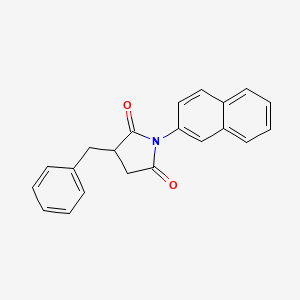

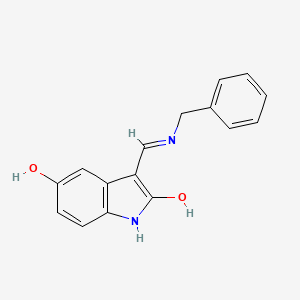



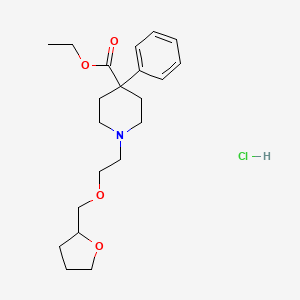
![N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;decanoic acid](/img/structure/B12737451.png)
